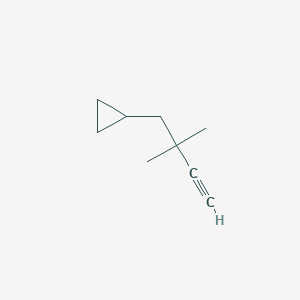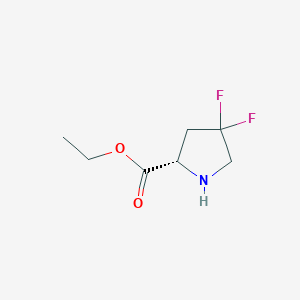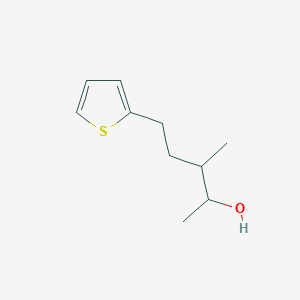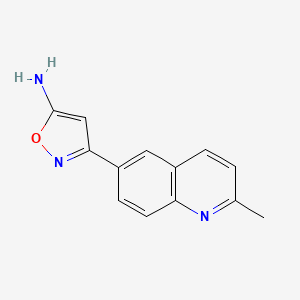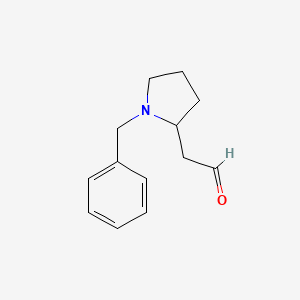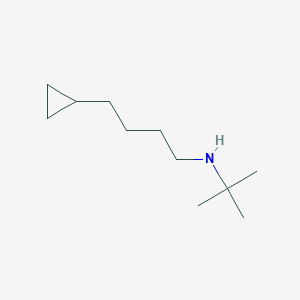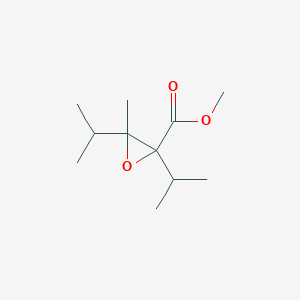
Methyl 2,3-diisopropyl-3-methyloxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique structure, which includes an oxirane ring substituted with methyl and isopropyl groups, as well as a carboxylate ester functional group. The presence of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate typically involves the epoxidation of suitable alkenes. One common method is the reaction of 3-methyl-2,3-bis(propan-2-yl)acrylate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then converted to the desired oxirane compound.
Industrial Production Methods
In an industrial setting, the production of methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate may involve the use of continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach allows for the efficient and scalable synthesis of the compound, minimizing the formation of by-products and optimizing yield.
化学反应分析
Types of Reactions
Methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives.
科学研究应用
Methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways involving epoxides.
Medicine: Research into the compound’s potential therapeutic properties, such as its ability to inhibit certain enzymes or interact with biological targets, is ongoing.
Industry: It is employed in the production of specialty chemicals, including polymers and resins, due to its unique chemical properties.
作用机制
The mechanism by which methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nature of the nucleophile and the reaction conditions. The compound’s molecular targets and pathways are often related to its ability to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
- Methyl 3-methyl-2,3-bis(ethyl)oxirane-2-carboxylate
- Methyl 3-methyl-2,3-bis(methyl)oxirane-2-carboxylate
- Methyl 3-methyl-2,3-bis(butan-2-yl)oxirane-2-carboxylate
Uniqueness
Methyl 3-methyl-2,3-bis(propan-2-yl)oxirane-2-carboxylate is unique due to the specific arrangement of its substituents, which influence its reactivity and chemical properties. The presence of isopropyl groups, in particular, can affect the compound’s steric and electronic characteristics, making it distinct from other similar oxirane derivatives.
属性
分子式 |
C11H20O3 |
|---|---|
分子量 |
200.27 g/mol |
IUPAC 名称 |
methyl 3-methyl-2,3-di(propan-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-7(2)10(5)11(14-10,8(3)4)9(12)13-6/h7-8H,1-6H3 |
InChI 键 |
NHANECYDQATFJA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(C(O1)(C(C)C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


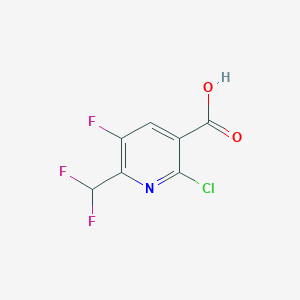
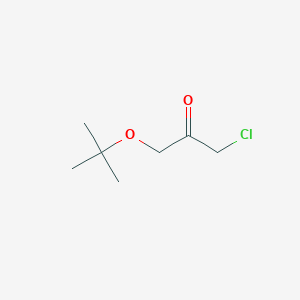
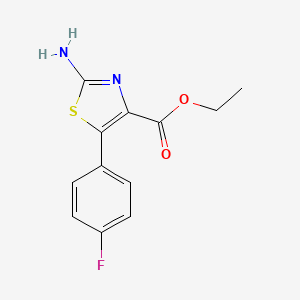
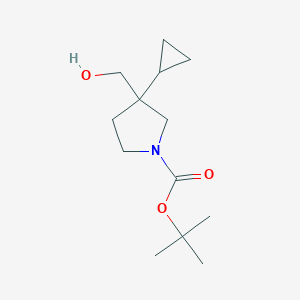
phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
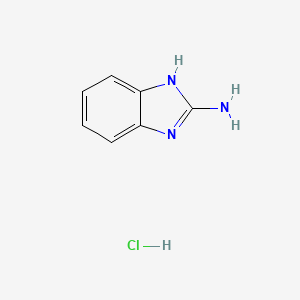
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)

